REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][N:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:17])=O>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]([C:11]([F:14])([F:13])[F:12])=[CH:9][N:10]=1)[C:5]([Cl:17])=[O:6]
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Name
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Quantity
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0.66 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)O)C(=CN1)C(F)(F)F
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Name
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Quantity
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4 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
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to reflux for 2.5 hours
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Duration
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2.5 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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ClC=1C=C(C(=O)Cl)C(=CN1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |